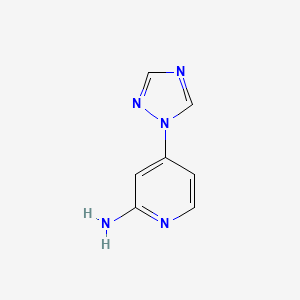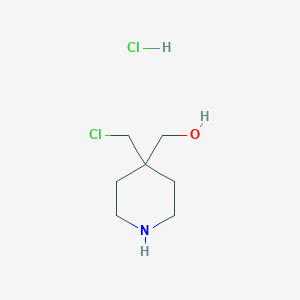
(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride: is a chemical compound with the molecular formula C7H15Cl2NO. It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride typically involves the chloromethylation of piperidine followed by the reduction of the resulting intermediate. The reaction conditions often include the use of chloromethyl methyl ether and a strong acid catalyst such as hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its reactivity makes it a valuable building block for creating new compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to modify proteins or other biomolecules to investigate their functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with various biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their functions. This reactivity is exploited in various research and therapeutic applications to study and manipulate biological pathways .
Comparación Con Compuestos Similares
- (4-(Hydroxymethyl)piperidin-4-yl)methanol hydrochloride
- (4-(Aminomethyl)piperidin-4-yl)methanol hydrochloride
- (4-(Methyl)piperidin-4-yl)methanol hydrochloride
Comparison: Compared to these similar compounds, (4-(Chloromethyl)piperidin-4-yl)methanol hydrochloride is unique due to its chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications where selective modification of biomolecules is required .
Propiedades
IUPAC Name |
[4-(chloromethyl)piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHGNKAMCIJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)
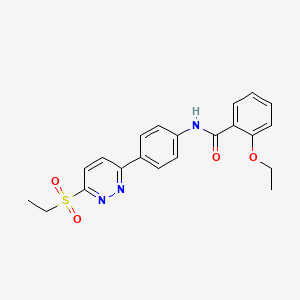
![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)
![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)
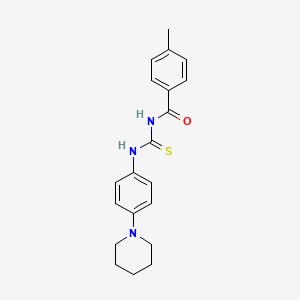

![3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871341.png)
![4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B2871342.png)
![(E)-N'-hydroxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2871343.png)
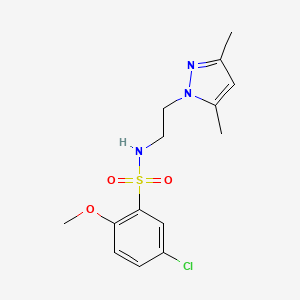
![2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2871345.png)
![5-[1-(Trifluoromethyl)cyclopropyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2871347.png)
